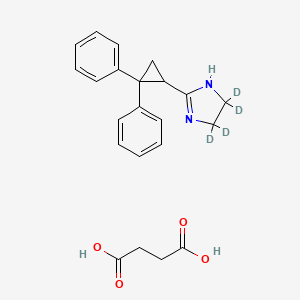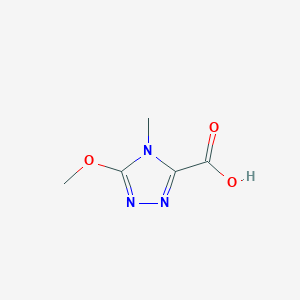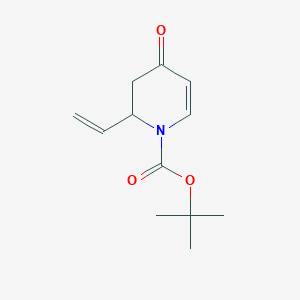![molecular formula C10H7N3S B13862770 4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole](/img/structure/B13862770.png)
4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The imidazo[1,2-a]pyridine ring system is a fused bicyclic structure that is often found in pharmacologically active compounds, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, known for its presence in various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole typically involves multicomponent reactions, condensation reactions, and cyclization processes. One common method involves the condensation of 2-aminopyridines with α-halo ketones, followed by cyclization to form the imidazo[1,2-a]pyridine core. The thiazole ring can be introduced through subsequent reactions involving thioamides or thioureas under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its broad range of biological activities, including antimicrobial and anticancer properties.
Thiazole: Found in many bioactive molecules, including antibiotics and antifungal agents.
Uniqueness
4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole is unique due to the combination of the imidazo[1,2-a]pyridine and thiazole rings, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C10H7N3S |
|---|---|
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
4-imidazo[1,2-a]pyridin-2-yl-1,3-thiazole |
InChI |
InChI=1S/C10H7N3S/c1-2-4-13-5-8(12-10(13)3-1)9-6-14-7-11-9/h1-7H |
Clé InChI |
NCPGMZCECSZRSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=CN2C=C1)C3=CSC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B13862694.png)

![22-Methylpentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene](/img/structure/B13862704.png)

![2-[[4-[N,N-bis(trideuteriomethyl)carbamimidoyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B13862713.png)


![2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13862737.png)






